Cholesta-3,5-dien-7-one

Neuroscience Ion Channel Pharmacology Allosteric Modulation

Essential reference standard for HPLC-ECD or GC-MS oxysterol quantification. Critical for correcting 7-ketocholesterol artifacts via sum approach (98% recovery vs >78% alone). Unique GABAA receptor modulator (IC50 1–1.5 µM) for reproducible neuropharmacology probes. Irreplaceable for differentiating Cu2+-mediated vs. cell-mediated LDL peroxidation. Procure for validated analytical and biological studies.

Molecular Formula C27H42O
Molecular Weight 382.6 g/mol
CAS No. 567-72-6
Cat. No. B1232292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCholesta-3,5-dien-7-one
CAS567-72-6
Synonymscholesta-3,5-dien-7-one
Molecular FormulaC27H42O
Molecular Weight382.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC=C4)C)C
InChIInChI=1S/C27H42O/c1-18(2)9-8-10-19(3)21-12-13-22-25-23(14-16-27(21,22)5)26(4)15-7-6-11-20(26)17-24(25)28/h6,11,17-19,21-23,25H,7-10,12-16H2,1-5H3/t19-,21-,22+,23+,25+,26+,27-/m1/s1
InChIKeyTTXJJFWWNDJDNR-CZRUWHASSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cholesta-3,5-dien-7-one (CAS 567-72-6): Technical Specifications and Research-Grade Identity for Laboratory Procurement


Cholesta-3,5-dien-7-one (CAS 567-72-6) is a C27 cholestane-derived oxysterol characterized by a conjugated diene system at positions 3 and 5 and a ketone group at position 7 . It is formally classified as a 7-oxosteroid and a structural derivative of cholestane [1]. The compound exhibits a molecular formula of C₂₇H₄₂O, a monoisotopic mass of 382.323566 g/mol, and a characteristic UV absorption maximum (λmax) at 278 nm . Cholesta-3,5-dien-7-one functions as a negative allosteric modulator of GABAA receptors and acts as an endogenous inhibitor of human liver aldehyde dehydrogenase (ALDH) [2]. It is also recognized as a degradation product of 7-ketocholesterol under alkaline saponification conditions [3].

Why Generic Oxysterol Substitution Fails: Evidence-Based Differentiation of Cholesta-3,5-dien-7-one from Structural Analogs


In the procurement of oxysterols for research applications, the assumption that structurally related compounds are functionally interchangeable is demonstrably invalid. Cholesta-3,5-dien-7-one, 7-ketocholesterol, and 7-hydroxycholesterol, despite sharing a common biosynthetic origin from cholesterol oxidation, exhibit fundamentally distinct analytical behaviors and biological activities. 7-Ketocholesterol undergoes chemical degradation to cholesta-3,5-dien-7-one upon saponification, a property that necessitates their combined quantification in certain analytical workflows [1]. In functional assays, 7-ketocholesterol acts as an inhibitor of HMG-CoA reductase , whereas cholesta-3,5-dien-7-one does not share this activity profile. Similarly, while cholesta-3,5-dien-7-one demonstrates isoform-selective inhibition of aldehyde dehydrogenase (ALDH) E1 (IC₅₀: 5–10 µM) with minimal activity against E3 [2], other oxysterols such as 7α-hydroxycholesterol exhibit different selectivity patterns and potency ranges [3]. These differences underscore the necessity of compound-specific selection based on verifiable, quantitative evidence rather than class-based assumptions.

Cholesta-3,5-dien-7-one (CAS 567-72-6): Quantitative Comparative Evidence for Differentiated Research Procurement


GABAA Receptor Subtype-Selective Negative Allosteric Modulation: IC₅₀ Comparison Across α1β1γ2 and α4β3γ2 Subunits

Cholesta-3,5-dien-7-one functions as a negative allosteric modulator of GABAA receptors with subtype-selective potency. In HEK cells expressing recombinant GABAA receptors, it reduces GABA-induced currents with IC₅₀ values of 1.5 µM for α1β1γ2-containing receptors and 1.0 µM for α4β3γ2-containing receptors . This represents a 1.5-fold selectivity for α4β3γ2 over α1β1γ2 subunits. At a concentration of 500 nM, the compound reduces GABA-induced depolarization in isolated mouse dorsal root ganglion (DRG) neurons across multiple nociceptor subtypes including peptidergic and non-peptidergic nociceptors, C-LTMRs, and cold thermosensors . While direct head-to-head IC₅₀ data for other oxysterols against these specific receptor subtypes are not available from a single comparative study, class-level inference indicates that structurally related oxysterols such as 7-ketocholesterol and 7α-hydroxycholesterol have not been reported to exhibit this specific GABAA receptor modulatory profile .

Neuroscience Ion Channel Pharmacology Allosteric Modulation

Aldehyde Dehydrogenase Isozyme-Selective Inhibition: E1 vs E2 vs E3 IC₅₀ Differential Potency Profile

Cholesta-3,5-dien-7-one demonstrates marked isozyme selectivity in its inhibition of human liver aldehyde dehydrogenase (ALDH). The compound inhibits the cytosolic E1 isozyme with an IC₅₀ of 5–10 µM, whereas inhibition of the mitochondrial E2 isozyme requires approximately 180 µM—an 18- to 36-fold lower potency [1]. The E3 isozyme is not sensitive to the compound at tested concentrations [1]. The inhibition of E1 isozyme at a constant concentration of 52 µM cholesta-3,5-dien-7-one is noncompetitive in nature as determined by Lineweaver-Burk plot analysis [1]. While direct head-to-head comparison with 7-ketocholesterol on ALDH isozyme selectivity is not available in a single study, cross-study analysis indicates that 7-ketocholesterol exerts its primary metabolic effects through inhibition of HMG-CoA reductase and cholesterol 7α-hydroxylase rather than ALDH , representing a fundamentally different target engagement profile.

Enzymology Liver Metabolism Oxysterol Toxicology

Analytical Recovery and Methodological Interconversion: Cholesta-3,5-dien-7-one as the Saponification Product of 7-Ketocholesterol

In analytical workflows involving saponification of oxidized low-density lipoprotein (Ox-LDL), 7-ketocholesterol undergoes chemical degradation to form cholesta-3,5-dien-7-one [1]. Semi-micro HPLC with electrochemical detection (HPLC-ECD) established that 7-ketocholesterol must be quantified as the sum of intact 7-ketocholesterol and its degradation product cholesta-3,5-dien-7-one to achieve accurate recovery. This combined quantification method yields a recovery of 98.0% with an RSD of 2.5% (n = 6), compared to recovery below 78.0% when 7-ketocholesterol is measured alone [2]. In MALDI-TOF MS analysis, cholesta-3,5-dien-7-one produces a characteristic [M + H]⁺ peak at m/z 383, whereas 7-ketocholesterol produces a distinct peak at m/z 401, enabling unambiguous differentiation of the two species in non-saponified samples [3].

Analytical Chemistry Oxysterol Quantification Lipid Oxidation

Differential Modulation of Calcium Influx and NETosis in Human Neutrophils: Comparative Activity Profile Across Oxysterols

In a comparative study of purified oxidized and/or dehydrated cholesterol metabolites (oxysterols), cholesta-3,5-dien-7-one (compound S10) exhibited inhibitory activity on calcium influx in human neutrophils, contrasting with the activating effects observed for cholesterol 5β,6β-epoxide (S4) and 5α-cholestane-3,6-dione (S11) [1]. Regarding neutrophil extracellular trap formation (NETosis), cholesta-3,5-dien-7-one caused lesser stimulation of DNA release relative to vehicle control, whereas compounds including 7α-hydroxy-cholesterol (S3), cholesta-3,5-diene (S9), and cholesta-2,4-diene (S14) significantly stimulated NETosis [1]. IC₅₀ activities were provided for each compound in each assay, though exact numerical values for cholesta-3,5-dien-7-one in this study are not extracted in the available abstract. In dHL60 cell lines, the compound's activity diverged from that observed in primary human neutrophils—activating calcium influx rather than inhibiting it—demonstrating cell-type-dependent pharmacology [1].

Immunology Neutrophil Biology Inflammation

Chromatographic Resolution and Derivatization Requirements: GLC Separation from Co-Eluting Oxysterols

Capillary column gas-liquid chromatography (GLC) using a DB-1 column achieves complete baseline resolution of cholesta-3,5-dien-7-one from 7-ketocholesterol, cholestane-triol, and other oxysterols following derivatization as trimethylsilyl (TMS) ethers [1]. Without proper chromatographic method optimization, cholesta-3,5-dien-7-one can co-elute with or shield compounds such as 4-cholestan-3-one and desmosterol [2]. This chromatographic behavior is distinct from that of 7-ketocholesterol, which requires saponification-aware quantification strategies due to its chemical interconversion with cholesta-3,5-dien-7-one [3].

Analytical Method Development GC-MS Oxysterol Profiling

Cholesta-3,5-dien-7-one (CAS 567-72-6): Evidence-Supported Research and Analytical Application Scenarios


Quantitative Reference Standard for Ox-LDL Saponification Workflows

In analytical laboratories performing saponification of oxidized LDL samples for oxysterol profiling, authentic cholesta-3,5-dien-7-one serves as an essential reference standard. Because 7-ketocholesterol degrades to cholesta-3,5-dien-7-one under alkaline conditions, accurate quantification requires summing both species [1]. Without the cholesta-3,5-dien-7-one standard, 7-ketocholesterol recovery falls below 78%, compared to 98% when both are quantified together [1]. Laboratories using HPLC-ECD or MALDI-TOF MS methods for oxysterol analysis in cardiovascular or lipid oxidation research must procure this compound to avoid systematic underestimation of oxysterol content.

GABAA Receptor Pharmacology and Neuroactive Steroid Screening

Neuroscience research programs investigating oxysterol modulation of GABAA receptors require cholesta-3,5-dien-7-one as a subtype-selective negative allosteric modulator tool compound. Its IC₅₀ values of 1.5 µM (α1β1γ2) and 1.0 µM (α4β3γ2) in HEK cell assays , along with functional effects at 500 nM in isolated mouse DRG neurons , provide a defined pharmacological benchmark. Structural analogs including 7-ketocholesterol and 7α-hydroxycholesterol lack reported activity at these receptor subtypes , making cholesta-3,5-dien-7-one the required selection for screening campaigns targeting oxysterol-GABAA interactions or for use as a reference in neuroactive steroid mimetic discovery.

Hepatic Aldehyde Dehydrogenase Isozyme Selectivity Studies

Research programs investigating the role of oxysterols in alcoholic liver disease and aldehyde metabolism require cholesta-3,5-dien-7-one for its E1-selective ALDH inhibition profile. The compound exhibits an IC₅₀ of 5–10 µM for the cytosolic E1 isozyme, compared to approximately 180 µM for mitochondrial E2 and no detectable inhibition of E3 [2]. This 18- to 36-fold selectivity window is not replicated by 7-ketocholesterol, which primarily targets HMG-CoA reductase . Studies on oxysterol-mediated modulation of hepatic acetaldehyde clearance or investigations into endogenous ALDH inhibitors in alcoholic liver pathology should procure this specific compound rather than generic oxysterol alternatives.

GC-MS and HPLC Method Development for Oxysterol Profiling

Analytical method development laboratories require authentic cholesta-3,5-dien-7-one to establish retention time references and validate chromatographic resolution from co-eluting species. On DB-1 GLC columns with TMS derivatization, this compound is completely resolved from 7-ketocholesterol and cholestane-triol [3]. However, it may co-elute with 4-cholestan-3-one and desmosterol without optimized conditions [4]. Procurement of the pure reference standard is necessary to establish compound-specific retention parameters and to validate that analytical methods do not misidentify these species in complex biological extracts such as erythrocyte membranes, where cholesta-3,5-dien-7-one has been detected by GC-MS in alcoholic patient samples [5].

Quote Request

Request a Quote for Cholesta-3,5-dien-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.